

Application Notes: BMS-795311 Scintillation Proximity Assay Protocol

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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B606252

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Abstract

This document provides a detailed protocol for a Scintillation Proximity Assay (SPA) designed to screen for and characterize inhibitors of Cholesteryl Ester Transfer Protein (CETP), such as **BMS-795311**. The protocol is based on an immunospecific assay format that measures the transfer of radiolabeled cholesteryl esters from a donor High-Density Lipoprotein (HDL) to an acceptor apolipoprotein B (apoB)-containing lipoprotein. This homogeneous assay format is highly amenable to high-throughput screening (HTS) and provides a robust platform for the identification and evaluation of novel CETP inhibitors.

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from anti-atherogenic High-Density Lipoprotein (HDL) to pro-atherogenic Low-Density Lipoprotein (LDL) and Very Low-Density Lipoprotein (VLDL).^[1] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. **BMS-795311** is a potent inhibitor of CETP, and its activity can be quantified using a Scintillation Proximity Assay (SPA).

The SPA technology allows for the direct measurement of a radiolabeled molecule's proximity to a scintillant-impregnated bead.^[2] In the context of a CETP assay, this technology is adapted to measure the enzymatic transfer of a radiolabeled lipid. When the radiolabeled cholesteryl

ester is transferred from the donor HDL to the acceptor LDL/VLDL, the acceptor lipoprotein is captured on an SPA bead, bringing the radiolabel into close proximity with the scintillant and generating a light signal.[3] Inhibitors of CETP will prevent this transfer, resulting in a decrease in the measured signal.

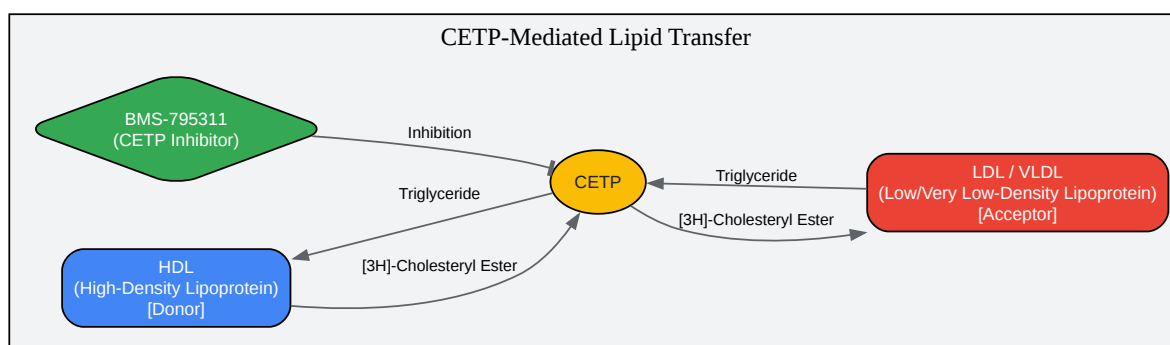
Quantitative Data

BMS-795311 has been shown to be a potent inhibitor of CETP in an enzyme-based scintillation proximity assay. The following table summarizes the reported inhibitory activity.

Compound	Assay Type	Target	IC50
BMS-795311	Scintillation Proximity Assay (SPA)	CETP	4 nM

Signaling Pathway

CETP facilitates the transfer of neutral lipids, primarily cholesteryl esters and triglycerides, between lipoproteins. The generally accepted mechanism involves CETP acting as a shuttle or forming a ternary complex with donor and acceptor lipoproteins to create a tunnel for lipid exchange.[4][5][6] Inhibition of this process by compounds like **BMS-795311** leads to an increase in HDL cholesterol and a decrease in LDL cholesterol.

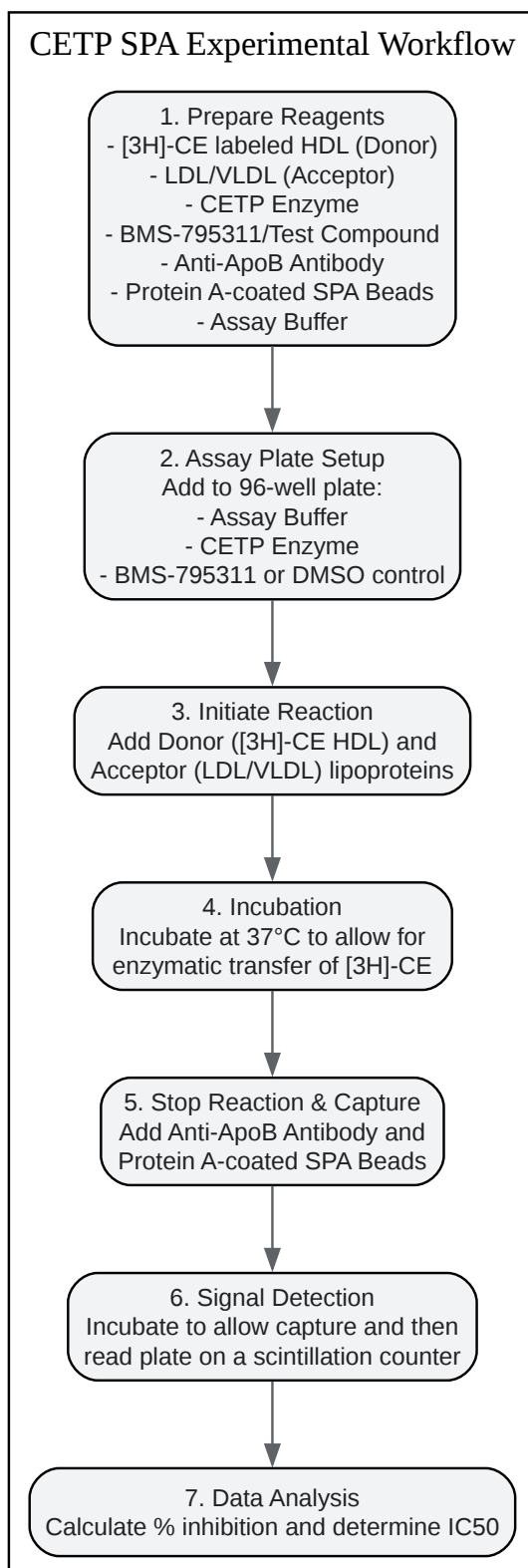


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Caption: CETP-mediated transfer of cholesteryl esters from HDL to LDL/VLDL and its inhibition by **BMS-795311**.

Experimental Workflow

The experimental workflow for the CETP Scintillation Proximity Assay involves the preparation of reagents, the enzymatic reaction, capture of the product, and signal detection.



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Caption: Step-by-step workflow for the CETP Scintillation Proximity Assay.

Experimental Protocol

This protocol is a representative method for an immunospecific CETP SPA suitable for inhibitor screening. Optimization of component concentrations and incubation times is recommended for specific experimental setups.

Materials and Reagents:

- CETP Enzyme: Purified recombinant human CETP.
- Donor Lipoprotein: Human HDL labeled with [³H]-cholesteryl ester.
- Acceptor Lipoprotein: Human LDL or VLDL.
- Test Compound: **BMS-795311** or other potential CETP inhibitors dissolved in DMSO.
- Primary Antibody: Sheep anti-human apolipoprotein B (anti-apoB) antibody.
- SPA Beads: Protein A-coated polyvinyltoluene (PVT) SPA beads.
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4.
- 96-well Microplates: White, clear-bottom plates suitable for scintillation counting.
- Scintillation Counter: A microplate-compatible scintillation counter.

Procedure:

- Reagent Preparation:
 - Reconstitute SPA beads in assay buffer to the desired concentration (e.g., 10 mg/mL).
 - Prepare serial dilutions of **BMS-795311** or test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
 - Dilute CETP enzyme, donor HDL, acceptor LDL/VLDL, and anti-apoB antibody to their optimal working concentrations in assay buffer.
- Assay Setup (in a 96-well plate):

- Add 25 µL of assay buffer to all wells.
- Add 5 µL of diluted **BMS-795311**, test compound, or DMSO (for control wells) to the appropriate wells.
- Add 10 µL of diluted CETP enzyme to all wells except for the "no enzyme" control wells.
- Pre-incubate the plate for 15 minutes at room temperature.
- Enzymatic Reaction:
 - Initiate the reaction by adding a 50 µL mixture of [³H]-CE labeled HDL (donor) and LDL/VLDL (acceptor) to all wells.
 - Seal the plate and incubate for 1-2 hours at 37°C with gentle agitation.
- Capture of Product:
 - Stop the reaction and initiate capture by adding 50 µL of a pre-mixed solution of anti-apoB antibody and Protein A-coated SPA beads to all wells.
 - Seal the plate and incubate for at least 2 hours at room temperature with gentle agitation to allow for the formation of the immunocomplex and its capture by the SPA beads. A longer overnight incubation may improve the signal.
- Signal Detection:
 - Allow the beads to settle for at least 30 minutes before reading.
 - Measure the scintillation signal (counts per minute, CPM) using a microplate scintillation counter.
- Data Analysis:
 - Subtract the average CPM from the "no enzyme" control wells from all other wells.
 - Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [(Sample CPM - Min CPM) / (Max CPM - Min

CPM)]

- Sample CPM: CPM in the presence of the test compound.
- Min CPM: CPM of the fully inhibited control (or no enzyme control).
- Max CPM: CPM of the uninhibited control (DMSO only).
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

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